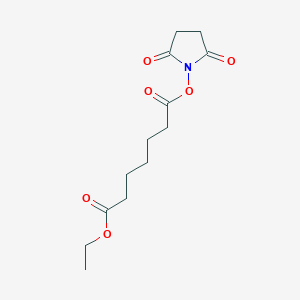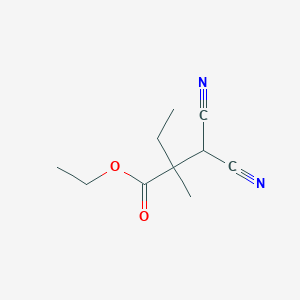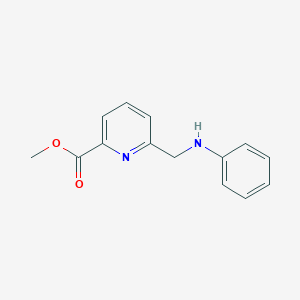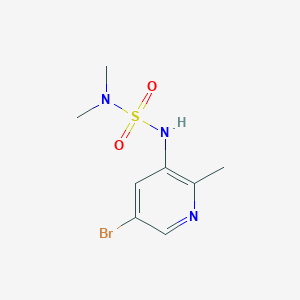
Heptanedioic acid 2,5-dioxopyrrolidin-1-yl ester ethyl ester
Descripción general
Descripción
Heptanedioic acid 2,5-dioxopyrrolidin-1-yl ester ethyl ester (HDPE-EE) is a synthetic compound that has been used in various research studies. It is a white solid with a molecular weight of 282.37 g/mol, and is soluble in water, alcohol, and other organic solvents. HDPE-EE has been found to have a variety of applications in scientific research, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a reactant in biochemistry.
Aplicaciones Científicas De Investigación
Bioactivity and Compound Synthesis
Bioactive Esters from Portulaca oleracea L. : New esters including one structurally similar to heptanedioic acid 2,5-dioxopyrrolidin-1-yl ester ethyl ester were isolated from Portulaca oleracea L. These compounds exhibited anticholinesterase effects, suggesting potential for neurological applications (Gu Yingying et al., 2021).
Electrochromic Materials : A study on hexanedioic acid bis-(2-thiophen-3-yl-ethyl) ester, a structurally related compound, indicates its use in the synthesis of electrochromic materials, which change color when a voltage is applied. This suggests potential applications in smart windows and electronic displays (P. Camurlu et al., 2004).
Pyrrolidine Derivatives Synthesis for Antimicrobial Activity : The synthesis of pyrrolidine derivatives that include structures akin to heptanedioic acid 2,5-dioxopyrrolidin-1-yl ester ethyl ester has been studied, with the compounds showing antimicrobial activity (V. L. Gein et al., 2020).
Polymer Synthesis and Applications : Heptanedioic acid and its esters are used in studies for polymer production. For instance, Pseudomonas oleovorans utilized these substrates for poly(β-hydroxyalkanoate) production, indicating the role of these compounds in biopolymer synthesis (C. Scholz et al., 1994).
Chiral Pharmaceutical Intermediates : Biocatalytic processes utilizing compounds similar to heptanedioic acid 2,5-dioxopyrrolidin-1-yl ester ethyl ester have been used for synthesizing chiral intermediates in pharmaceutical drug development (Ramesh N. Patel, 2008).
Propiedades
IUPAC Name |
7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6/c1-2-19-12(17)6-4-3-5-7-13(18)20-14-10(15)8-9-11(14)16/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSGPBCOICZYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptanedioic acid 2,5-dioxopyrrolidin-1-yl ester ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1409120.png)







![Ethyl 6-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409132.png)



